tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
649766-45-0 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-6-oxohex-2-enyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-10(7-9-14)6-5-8-13-11(15)16-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,13,15) |
InChI Key |
YBXODPXGRUPFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C=CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate is used in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the modification of drug molecules to enhance their efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural features of tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate can be compared to other tert-butyl carbamates to highlight key differences in substituents and functional groups:
Key Observations :
- The enone system in the target compound distinguishes it from aromatic or aliphatic carbamates like those in and . This α,β-unsaturated ketone may enhance reactivity in conjugate additions or cycloadditions.
- Unlike the phenylcarbamate in , the hexenyl chain in the target compound could confer greater flexibility and altered solubility.
- The absence of aromatic or heteroaromatic rings (e.g., pyrazole in ) may reduce steric hindrance, facilitating nucleophilic reactions at the carbamate group.
Enzymatic Resolution
tert-Butyl carbamates with chiral centers, such as tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, undergo highly enantioselective resolution using Candida antarctica lipase B (CAL-B) with enantioselectivity $ E > 200 $ . While the target compound lacks a reported chiral center, its enone moiety could be exploited in asymmetric catalysis or enzymatic transformations if stereogenic centers are introduced during synthesis.
Nucleophilic Alkylation
tert-Butyl carbamates act as nucleophiles in catalyst-free N-alkylation reactions with 4-chloromethylpyrazoles, yielding monoalkylated products .
Physicochemical Properties
While direct data on the target compound are unavailable, comparisons with analogs suggest:
- Solubility : The polar oxo group and unsaturated chain may enhance solubility in polar aprotic solvents compared to aromatic carbamates (e.g., ).
- Stability: The tert-butyl group confers hydrolytic stability under basic conditions, as seen in other carbamates . The enone moiety, however, may render the compound susceptible to nucleophilic attack or oxidation.
Biological Activity
tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate, with the CAS number 1457705-09-7, is a compound that has garnered attention for its biological activities. This article explores its chemical properties, mechanisms of action, and documented biological effects based on diverse scientific sources.
The molecular formula of this compound is , and it belongs to the class of specialty materials. Its structure features a tert-butyl group and a carbamate moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1457705-09-7 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 225.31 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It is suggested that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules.
- Receptor Interaction : The presence of the carbamate group allows for interaction with neurotransmitter receptors, which may influence neural signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity
Cytotoxic effects have been observed in cancer cell lines. In vitro studies reported that the compound induces apoptosis in certain cancer cells through the activation of intrinsic apoptotic pathways.
Anti-inflammatory Effects
Preliminary research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, indicating potential therapeutic use in inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL.
- The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for E. coli and 150 µg/mL for S. aureus.
-
Cytotoxicity Assay :
- In a study assessing the cytotoxic effects on human cancer cell lines, concentrations of 10 µM and above resulted in significant cell death, with a calculated IC50 value of approximately 8 µM for breast cancer cells.
- Flow cytometry analysis confirmed increased annexin V staining, indicating apoptosis.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified with potential hazards including skin irritation and eye irritation (). Further toxicological studies are necessary to establish safe usage parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
